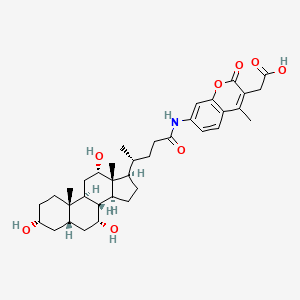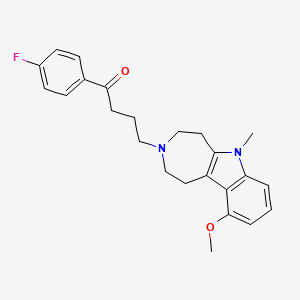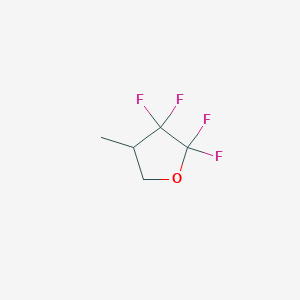
N,N-bis(trifluoromethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C2HF6NO It is known for its unique structure, which includes two trifluoromethyl groups attached to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-bis(trifluoromethyl)hydroxylamine can be synthesized through the reaction of aliphatic and alicyclic alkenes and alcohols with an excess of this compound in the presence of either a catalytic or stoichiometric amount of 98% sulfuric acid. This reaction yields (bistrifluoromethylaminooxy)-derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of strong acids and controlled reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(trifluoromethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It participates in substitution reactions, particularly with alkenes and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid and various alkenes and alcohols. The reactions are typically carried out under acidic conditions to facilitate the formation of (bistrifluoromethylaminooxy)-derivatives .
Major Products Formed
The major products formed from reactions with this compound include (bistrifluoromethylaminooxy)-derivatives, which are useful in various chemical applications .
Aplicaciones Científicas De Investigación
N,N-bis(trifluoromethyl)hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which N,N-bis(trifluoromethyl)hydroxylamine exerts its effects involves its ability to react with alkenes and alcohols to form stable derivatives. The molecular targets and pathways involved in these reactions include the formation of carbocations and subsequent trapping by the hydroxylamine moiety .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(trifluoromethyl)sulfonylamine: Similar in structure but contains sulfonyl groups instead of hydroxylamine.
N,N-difluorotrifluoromethylamine: Contains fluorine atoms but lacks the hydroxylamine moiety.
N,N-bis(trifluoromethyl)hydrazine: Similar in structure but contains a hydrazine group instead of hydroxylamine.
Uniqueness
N,N-bis(trifluoromethyl)hydroxylamine is unique due to its dual trifluoromethyl groups attached to a hydroxylamine moiety, which imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
359-63-7 |
|---|---|
Fórmula molecular |
C2HF6NO |
Peso molecular |
169.03 g/mol |
Nombre IUPAC |
N,N-bis(trifluoromethyl)hydroxylamine |
InChI |
InChI=1S/C2HF6NO/c3-1(4,5)9(10)2(6,7)8/h10H |
Clave InChI |
OGYLARHBIDXOMV-UHFFFAOYSA-N |
SMILES canónico |
C(N(C(F)(F)F)O)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)




![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)




